molecular formula C13H12FNO2S B2370944 N-benzyl-2-fluorobenzenesulfonamide CAS No. 568566-59-6

N-benzyl-2-fluorobenzenesulfonamide

Cat. No. B2370944
CAS RN: 568566-59-6
M. Wt: 265.3
InChI Key: METRFHNTRLMKIL-UHFFFAOYSA-N
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Description

“N-benzyl-2-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C13H12FNO2S . It is a derivative of sulfonamide.


Molecular Structure Analysis

The molecular weight of “N-benzyl-2-fluorobenzenesulfonamide” is 265.3 . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc., which are not mentioned in the search results.


Chemical Reactions Analysis

While specific reactions involving “N-benzyl-2-fluorobenzenesulfonamide” are not mentioned in the search results, N-Fluorobenzenesulfonimide (NFSi) is known to be a useful reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds .


Physical And Chemical Properties Analysis

“N-benzyl-2-fluorobenzenesulfonamide” is likely a solid at room temperature, similar to related compounds . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Direct Fluorination of (Hetero)aromatic C–H Bonds

N-benzyl-2-fluorobenzene-1-sulfonamide is a useful and versatile reagent for the direct fluorination of (hetero)aromatic C–H bonds . This process is important in the synthesis of fluoro-organic compounds, which are prominent in various areas of the chemical sciences, particularly in agricultural, pharmaceutical, and materials chemistry .

Amination of (Hetero)aromatic C–H Bonds

This compound is also used for the direct amination of (hetero)aromatic C–H bonds . This process is a novel and fast-growing research topic that has seen many advances in recent years .

Synthesis of Fluoroarenes

Fluoroarenes are one of the most important structural motifs in medicinal chemistry. They display a broad spectrum of biological and pharmacological activities, including anticancer, antibacterial, antidepressant, anticonvulsant, antipsychotic, and antiemetic activities . N-benzyl-2-fluorobenzene-1-sulfonamide plays a crucial role in their preparation .

Electrophilic Fluorination

N-benzyl-2-fluorobenzene-1-sulfonamide is a commonly used electrophilic fluorinating agent in organic synthesis . It is used to introduce fluorine into neutral organic molecules .

Fluorination of Nucleophilic Substrates

This compound is also used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .

Synthesis of Dibenzenesulfonamides

N-benzyl-2-fluorobenzene-1-sulfonamide is used in the direct conversion of alcohols to dibenzenesulfonamides with triphenylphosphine .

properties

IUPAC Name

N-benzyl-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c14-12-8-4-5-9-13(12)18(16,17)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METRFHNTRLMKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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